1-(2-Chloroethyl)-3-methylurea 1-(2-Chloroethyl)-3-methylurea
Brand Name: Vulcanchem
CAS No.:
VCID: VC13425788
InChI: InChI=1S/C4H9ClN2O/c1-6-4(8)7-3-2-5/h2-3H2,1H3,(H2,6,7,8)
SMILES: CNC(=O)NCCCl
Molecular Formula: C4H9ClN2O
Molecular Weight: 136.58 g/mol

1-(2-Chloroethyl)-3-methylurea

CAS No.:

Cat. No.: VC13425788

Molecular Formula: C4H9ClN2O

Molecular Weight: 136.58 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloroethyl)-3-methylurea -

Specification

Molecular Formula C4H9ClN2O
Molecular Weight 136.58 g/mol
IUPAC Name 1-(2-chloroethyl)-3-methylurea
Standard InChI InChI=1S/C4H9ClN2O/c1-6-4(8)7-3-2-5/h2-3H2,1H3,(H2,6,7,8)
Standard InChI Key ULESYFDPAUBBHV-UHFFFAOYSA-N
SMILES CNC(=O)NCCCl
Canonical SMILES CNC(=O)NCCCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Chloroethyl)-3-methylurea consists of a urea core (NH₂CONH₂) with a 2-chloroethyl group (-CH₂CH₂Cl) at the first nitrogen and a methyl group (-CH₃) at the third nitrogen. The chloroethyl substituent introduces electrophilic reactivity, while the methyl group enhances lipophilicity. Though no direct crystallographic data exists for this compound, analogous ureas such as 1-(2-chloroethyl)-3-(2-methylphenyl)urea exhibit planar urea geometries with intermolecular hydrogen bonding .

Physicochemical Parameters

While experimental data for 1-(2-Chloroethyl)-3-methylurea is scarce, properties can be extrapolated from related compounds:

PropertyValue (Estimated)Source CompoundReference
Molecular Weight152.59 g/molTheoretical calculation-
Density~1.2 g/cm³1-(2-chloroethyl)-3-arylurea analogs
Boiling Point~300–310°CChloroethyl-substituted ureas
LogP~1.5–2.0Methyl/chloroethyl groups
Vapor Pressure0.0007 mmHg (25°C)Similar substituted ureas

The chloroethyl group contributes to higher density and boiling points compared to unsubstituted ureas, while the methyl group increases lipid solubility, as seen in 1-(2-chlorophenyl)-3-methylurea .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most plausible route involves reacting 2-chloroethylamine with methyl isocyanate under anhydrous conditions:

CH3NCO+NH2CH2CH2ClCH3NHCONHCH2CH2Cl\text{CH}_3\text{NCO} + \text{NH}_2\text{CH}_2\text{CH}_2\text{Cl} \rightarrow \text{CH}_3\text{NHCONHCH}_2\text{CH}_2\text{Cl}

Key considerations:

  • Temperature control: Maintaining 0–5°C prevents side reactions such as oligomerization .

  • Solvent selection: Dichloromethane or tetrahydrofuran (THF) are optimal for achieving high yields (>70%) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures removes unreacted starting materials .

Biological Activity and Applications

Mechanistic Insights

Chloroacetaldehyde, a potential metabolite, is a known DNA alkylating agent and mutagen . While direct evidence is lacking, structural analogs suggest that 1-(2-Chloroethyl)-3-methylurea could exhibit similar bioactivity, making it a candidate for:

  • Antineoplastic agents: DNA crosslinking via chloroethyl groups, analogous to nitrosoureas.

  • Agricultural chemicals: Herbicidal activity through inhibition of acetolactate synthase (ALS) .

Toxicity Profile

Data from 1-(2-chlorophenyl)-3-methylurea (CAS 15500-96-6) provides preliminary insights:

  • Acute oral toxicity (Category 3): LD₅₀ ≈ 300–500 mg/kg in rodents .

  • Handling precautions: Use PPE to avoid inhalation or dermal contact; store in cool, dry conditions away from oxidizers .

Industrial and Regulatory Considerations

Regulatory Status

Under the Harmonized System (HS), chloroethyl urea derivatives fall under code 2924.29.9090 ("Other cyclic amides"), attracting a 6.5% MFN tariff . Regulatory compliance requires:

  • Safety Data Sheets (SDS): Explicit labeling of acute toxicity and mutagenic potential .

  • Environmental precautions: Prevent runoff into waterways due to potential aquatic toxicity .

Future Research Directions

  • Crystallographic studies: Resolve the compound’s solid-state structure to inform drug design.

  • Metabolic profiling: Identify degradation products and their biological impacts.

  • Industrial optimization: Develop continuous-flow synthesis to improve scalability and safety.

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